Noradrenaline Antagonism: Dhesn vs. Dihydroergotamine vs. Ergosinine in Isolated Guinea-Pig Ileum
In a direct head-to-head comparison, Dhesn (DHESN) demonstrated equivalent noradrenaline (NA) antagonism potency to dihydroergotamine (DHE) and superior potency to ergosinine (ESNN). All three alkaloids inhibited NA-induced contractions of isolated guinea-pig ileum at very low concentrations (1–30 ng/mL). The rank order of potency was determined to be DHESN = DHE > ESNN [1]. Furthermore, the alpha-1 adrenoceptor antagonist prazosin was found to be equally as potent as DHESN in this assay, providing a well-characterized reference point for its antagonist activity at postsynaptic and extrajunctional alpha-adrenoceptors [1].
| Evidence Dimension | Inhibition of noradrenaline-induced contractions (potency rank) |
|---|---|
| Target Compound Data | DHESN = DHE > ESNN (effective at 1–30 ng/mL) |
| Comparator Or Baseline | Dihydroergotamine (DHE); Ergosinine (ESNN); Prazosin |
| Quantified Difference | DHESN is equally potent to DHE and the reference antagonist prazosin; it is more potent than ESNN. |
| Conditions | In vitro; isolated terminal and middle segments of guinea-pig ileum; NA concentration-response curves in the presence of alkaloids at 1–30 ng/mL. |
Why This Matters
This data identifies DHESN as a high-potency noradrenaline antagonist, providing a clear procurement rationale over less potent ergot alkaloids like ESNN for studies focused on alpha-adrenergic mechanisms.
- [1] Radulović S, Djordjević N, Kazić T. The effect of ergot alkaloids ergosinine, dihydroergosine and dihydroergotamine on neurotransmission and contractility of the isolated ileum of the guinea-pig. J Pharm Pharmacol. 1984;36(12):814-819. View Source
